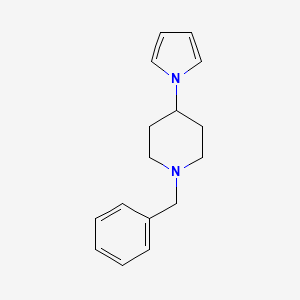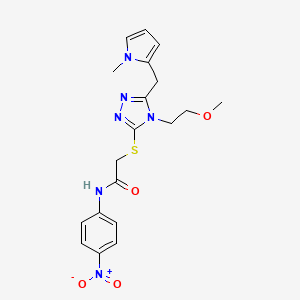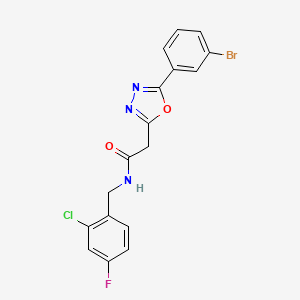
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it particularly interesting for researchers looking to develop new drugs or understand the mechanisms of existing ones.
Applications De Recherche Scientifique
Antimicrobial Properties
Compounds derived from 1,3,4-oxadiazole, similar to the specified chemical, exhibit significant antimicrobial properties. These properties are enhanced by the presence of fluorine atoms in the phenyl ring of the derivatives. Studies have shown that certain derivatives, specifically those bearing a maximum number of fluorine atoms, demonstrate high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014). Additionally, various 1,3,4-oxadiazole derivatives have been synthesized and shown to be active against different microbial species (Gul et al., 2017).
Anti-Salmonella Typhi Activity
Compounds related to the specified chemical, particularly those derived from phenyl acetic acid and 1,3,4-oxadiazole, have demonstrated significant antibacterial activity against Salmonella typhi. Various derivatives of this compound class, after specific acylation and cyclization reactions, have shown promising results in combating this bacterial strain (Salama, 2020).
Antioxidant and Enzyme Inhibitory Activities
A series of benzimidazole derivatives containing 1,3,4-oxadiazole, similar in structure to the specified chemical, have been synthesized and evaluated for their antioxidant and enzyme inhibitory activities. These compounds have shown notable scavenging activity and have been effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antibacterial Agents
Derivatives of 1,3,4-oxadiazole have been synthesized with significant antibacterial activity. These compounds were developed from a common intermediate, which shares structural similarities with the specified chemical. The antibacterial efficacy of these derivatives has been confirmed through various tests (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Xanthine Oxidase Inhibitory Activity
Compounds with a structure that includes 1,3,4-oxadiazole, similar to the chemical , have been evaluated for their xanthine oxidase inhibitory activity. This activity is crucial for potential therapeutic applications in diseases related to oxidative stress (Qi et al., 2015).
Antibacterial and Anti-enzymatic Potential
N-substituted derivatives of 1,3,4-oxadiazole, structurally akin to the specified chemical, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds have shown good inhibitory effects against certain bacterial strains and have displayed low toxicity, suggesting potential for further biological applications (Nafeesa et al., 2017).
Anti-inflammatory Activity
N-substituted acetamide derivatives of 1,3,4-oxadiazole, which are structurally related to the specified chemical, have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives have shown significant results in this area, suggesting potential applications in anti-inflammatory therapies (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFN3O2/c18-12-3-1-2-10(6-12)17-23-22-16(25-17)8-15(24)21-9-11-4-5-13(20)7-14(11)19/h1-7H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLUWHLUSFQBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


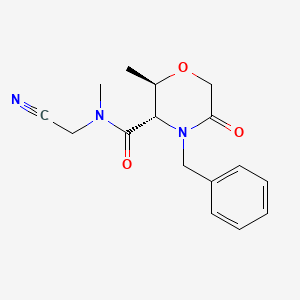
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)

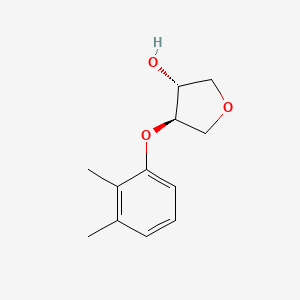
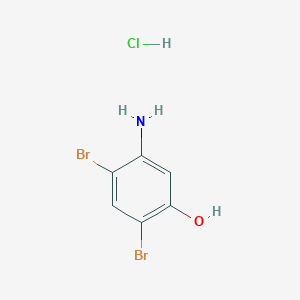
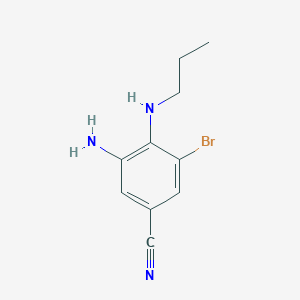
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
